1-(2-Phenyl-thiazol-5-yl)-propan-1-one
Description
1-(2-Phenyl-thiazol-5-yl)-propan-1-one is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at position 2 and a propan-1-one moiety at position 4. For example, ketone-containing thiazoles are often prepared using starting materials like phenylhydrazine or substituted acetophenones, followed by cyclization or coupling reactions .
The compound’s molecular formula is inferred as C₁₂H₁₁NOS (molecular weight: 217.29 g/mol).
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C12H11NOS/c1-2-10(14)11-8-13-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
AVDLGWCVMMIVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
Key structural analogues include thiazole derivatives with variations in substituents at positions 2 and 5. The following table summarizes critical differences:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., ketones) at position 5 enhances reactivity for further functionalization, as seen in propan-1-one derivatives used in coupling reactions . Amino or methyl groups (e.g., in C₆H₈N₂OS) may modulate solubility and bioavailability .
- Synthetic Flexibility : Compounds like 1-(4-hydroxyphenyl)propan-1-one serve as versatile intermediates for synthesizing protected derivatives, highlighting the adaptability of ketone-containing precursors .
Heterocyclic Analogues with Propan-1-one Moieties
Beyond thiazoles, propan-1-one groups are found in pyrazoline and pyrazole derivatives, which exhibit distinct biological profiles:
Key Observations:
- Electronic Properties : Thiophene and pyrazoline cores introduce distinct electronic environments compared to thiazoles, influencing binding affinities in biological systems .
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